molecular formula C9H8N2O3 B021803 Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate CAS No. 106429-57-6

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B021803
CAS RN: 106429-57-6
M. Wt: 192.17 g/mol
InChI Key: KZBROPAHLBJQQC-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of “Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate” involves the reaction of methyl 3,4-diaminobenzoate and N,N’-dicarbomethoxy-S-methylisothiourea in DMF, which are heated under reflux for 4 hours .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate” includes an imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate” has a molecular weight of 192.17 . It is highly soluble in water and other polar solvents . Its Log Po/w (iLOGP) is 1.46, indicating its lipophilicity .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to show antibacterial activity . They can be used in the development of new drugs to treat bacterial infections .

Antimycobacterial Activity

Some imidazole derivatives have shown antimycobacterial activity . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Anti-inflammatory Activity

Imidazole derivatives can also exhibit anti-inflammatory properties . This makes them useful in the development of drugs for conditions that involve inflammation .

Antitumor Activity

Certain imidazole derivatives have demonstrated antitumor activity . This suggests they could be used in the development of cancer treatments .

Antidiabetic Activity

Some imidazole derivatives have shown antidiabetic activity . This indicates potential applications in the treatment of diabetes .

Antioxidant Activity

Imidazole derivatives have been found to possess antioxidant properties . This suggests they could be used in the development of drugs to combat oxidative stress .

Antifungal Activity

Imidazole derivatives can also exhibit antifungal properties . This makes them useful in the development of antifungal drugs .

Anti-amoebic and Antihelmintic Activities

Imidazole derivatives have shown anti-amoebic and antihelmintic activities . This suggests potential applications in the treatment of diseases caused by amoebas and helminths .

These are just a few of the many potential applications of “Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate”. The compound’s diverse range of biological activities makes it a valuable tool in the field of drug development .

properties

IUPAC Name

methyl 2-oxo-1,3-dihydrobenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-8(12)5-2-3-6-7(4-5)11-9(13)10-6/h2-4H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBROPAHLBJQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438522
Record name Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

CAS RN

106429-57-6
Record name Methyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 3,4-diaminobenzoate dihydrochloride (20 g, 0.08 mol) was mixed with urea (6.54 g, 0.11 mol). Reaction mixture was heated at ˜150° C. for 7 hours. After cooling powder was suspended in water (400 ml) and pH of the last one was adjusted to 0.45 with hydrochloric acid. Precipitate was filtered and rinsed with water and hydrochloric acid (pH=1.5). Obtained filter cake was dried at ˜100° C. Yield 15.7 g (97%).
Name
Methyl 3,4-diaminobenzoate dihydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3,4-diamino-benzoic acid methyl ester (5.00 g, 30.1 mmol) and THF (40 mL), was added carbonyl diimidazole (7.32 g, 45.1 mmol) at 0° C. The mixture stirred for 16 h, and allowed to warm to 23° C. A solution of 1M aq. HCl (50 mL) was added at 0° C., followed by water (70 mL) and the mixture was stirred for 1 h. The resulting precipitate was filtered and dried under reduced pressure for 18 h to yield the titled compound, which was used in the next step without further purification (5.45 g, 94%). MS (ESI/CI): mass calcd. for C9H8N2O3, 192.1; m/z found, 193.1 [M+H]+. 1H NMR (400 MHz, CDCl3): 11.01 (s, 1H), 10.84 (s, 1H), 7.63 (dd, J=8.2, 1.6 Hz, 1H), 7.47 (s, 1H), 7.02 (d, J=8.2 Hz, 1H), 3.82 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
7.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Methyl-3,4-diaminobenzoate (1.251 g, 7.5 mmol, Lancaster) was reacted with 1,1′-carbonyldiimidazole (2.128 g, 13.1 mmol, Aldrich) under the conditions of Example 1b to give the title compound as an amorphous solid. MS (ESI, pos. ion) m/z: 193 (M#1).
Quantity
1.251 g
Type
reactant
Reaction Step One
Quantity
2.128 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

20 g (0.12 mol) of methyl 3,4-diaminobenzoate and 24.8 g (0.12 mol) of N,N'-dicarbomethoxy-S-methylisothiourea in 180 ml of DMF are heated under reflux for 4 hours. The DMF is then removed by distillation, the residue is vigorously stirred with water, and the crystals which have separated out are filtered off with suction and washed with water. After drying of the substance at 40° C. in vacuo, the product is suspended in acetone and then filtered off with suction.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
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Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

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